
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea is a synthetic organic compound that features a piperidine ring, an aminoethyl group, and a propylurea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate nucleophile reacts with a precursor molecule containing a leaving group.
Formation of the Propylurea Moiety: The propylurea moiety can be synthesized by reacting an isocyanate with a propylamine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
1-(1-(2-Aminoethyl)piperidin-4-yl)ethan-1-ol: A compound with a similar piperidine ring and aminoethyl group but with an ethan-1-ol moiety instead of propylurea.
1-(1-(2-Aminoethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: A compound with a benzoimidazole ring instead of the propylurea moiety.
Uniqueness: 1-(1-(2-Aminoethyl)piperidin-4-yl)-3-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylurea moiety may enhance its stability and solubility compared to similar compounds, making it a valuable candidate for various applications .
特性
分子式 |
C11H24N4O |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
1-[1-(2-aminoethyl)piperidin-4-yl]-3-propylurea |
InChI |
InChI=1S/C11H24N4O/c1-2-6-13-11(16)14-10-3-7-15(8-4-10)9-5-12/h10H,2-9,12H2,1H3,(H2,13,14,16) |
InChIキー |
WUMWKQIPWLNYHH-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1CCN(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
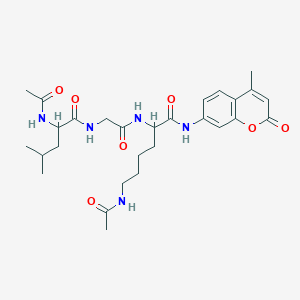
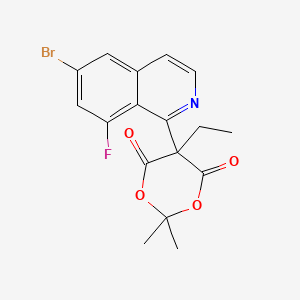
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
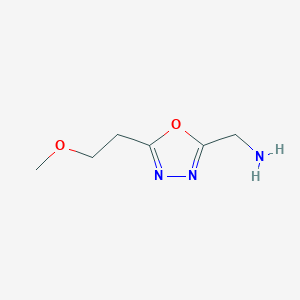
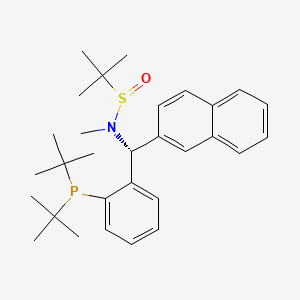
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
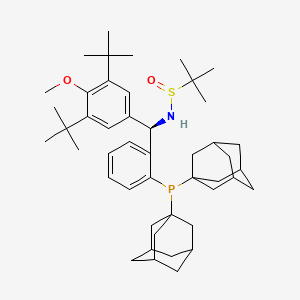

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
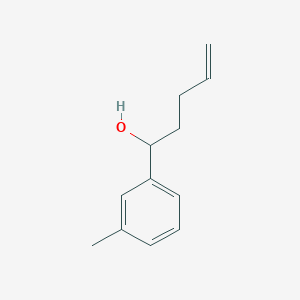

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
